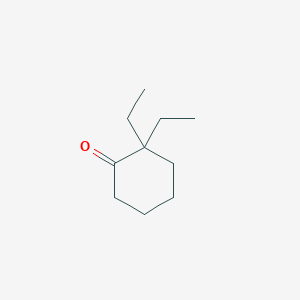
2,2-Diethylcyclohexanone
Descripción
2,2-Diethylcyclohexanone is a cyclohexanone derivative featuring two ethyl groups at the 2-position of the ketone ring. While specific data on this compound is absent in the provided evidence, its structural analogs suggest that the diethyl substituents likely confer distinct steric and electronic properties. Cyclohexanones are pivotal in organic synthesis, serving as intermediates for pharmaceuticals, fragrances, and polymers. The diethyl groups in this compound may enhance lipophilicity and steric hindrance, influencing reactivity and physical characteristics such as boiling point and solubility compared to simpler analogs .
Propiedades
Número CAS |
16519-67-8 |
|---|---|
Fórmula molecular |
C10H18O |
Peso molecular |
154.25 g/mol |
Nombre IUPAC |
2,2-diethylcyclohexan-1-one |
InChI |
InChI=1S/C10H18O/c1-3-10(4-2)8-6-5-7-9(10)11/h3-8H2,1-2H3 |
Clave InChI |
NPJUWQOZDGNZBE-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1=O)CC |
SMILES canónico |
CCC1(CCCCC1=O)CC |
Sinónimos |
2,2-Diethylcyclohexanone |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Molecular Comparisons
The substituents at the 2-position of cyclohexanone significantly alter molecular properties. Below is a comparison of 2,2-Diethylcyclohexanone with structurally related compounds:
Note: Data for this compound is inferred from structural analogs due to absence in evidence.
Research Findings
- Coordination Chemistry: The dimethylamino group in 2-[(Dimethylamino)methyl]cyclohexanone enables metal coordination, suggesting utility in catalysis or material science .
- Toxicological Data: Limited toxicity data exist for 2-substituted cyclohexanones, though standard ketone precautions (e.g., avoiding inhalation) are recommended .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


